molecular formula C8H10FNO B8686416 2-(6-Fluoropyridin-3-yl)propan-1-ol

2-(6-Fluoropyridin-3-yl)propan-1-ol

Cat. No.: B8686416
M. Wt: 155.17 g/mol
InChI Key: MWGPLDFBAUASOI-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)propan-1-ol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the development of novel pharmacologically active molecules. The presence of the 6-fluoropyridin-3-yl moiety is a key structural feature in several investigated compound classes. Research indicates that similar scaffolds are explored as potential inhibitors of dihydroorotate dehydrogenase (DHODH) , a target for antiviral and immunomodulatory agents, and have been featured in the synthesis of compounds evaluated for targeting neurodegenerative diseases such as Parkinson's . The molecule contains both an aromatic system and a flexible aliphatic alcohol chain, allowing for diverse chemical modifications. The hydroxyl group can undergo typical reactions such as oxidation or substitution, while the fluorine atom on the pyridine ring can influence the compound's electronic properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-8(9)10-4-7/h2-4,6,11H,5H2,1H3

InChI Key

MWGPLDFBAUASOI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CN=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine Substitution: 6-Fluoropyridin-3-yl Derivatives: The fluorine at the 6-position (meta to the propanol chain) likely enhances the pyridine ring’s electron-deficient nature, increasing resistance to electrophilic substitution. This contrasts with 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-51-0), where fluorine at the 2-position and a pyrrolidinyl group at the 6-position create a mixed electronic environment (electron-withdrawing F and electron-donating pyrrolidine) .

Functional Group Variations

  • Alcohol Chain Structure: Propanol vs. Propargyl Alcohol: The propanol chain in the target compound may confer higher conformational flexibility and stronger hydrogen-bonding capacity compared to the rigid propargyl alcohol in 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol . Propargyl groups, however, enable click chemistry or alkyne-based coupling reactions. Methanol Derivatives: In (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (), the alcohol is part of a pyrrolidine ring, limiting rotational freedom but introducing stereochemical complexity.

Halogen and Heteroatom Substitution

  • Halogen Diversity: Chloro and Amino Derivatives: 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol () replaces the 6-F with 5-F and adds a 2-Cl, increasing steric bulk and lipophilicity. 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol () introduces an electron-donating amino group, which could enhance solubility but reduce metabolic stability .

Structural and Property Data Table

Compound Name Substituents (Pyridine Position) Functional Group Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
2-(6-Fluoropyridin-3-yl)propan-1-ol 6-F, 3-propanol Primary alcohol C8H10FNO 155.17 (estimated) Moderate polarity, H-bond donor
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol 2-F, 6-pyrrolidinyl, 3-propargyl Propargyl alcohol C12H13FN2O 220.24 Rigid structure, alkyne reactivity
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-OCH3, 2-propargyl Propargyl alcohol C11H11NO3 205.21 High electron density, polar
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-F (pyridin-2-yl), pyrrolidinyl Secondary alcohol C10H13FN2O 196.22 Stereochemical diversity

Implications of Structural Differences

  • Synthetic Accessibility : Fluorine introduction at the 6-position (vs. 2- or 5-) may require regioselective halogenation strategies, as seen in , where ethyl/propyl substituents influence reaction pathways .
  • Biological Activity: The propanol chain’s flexibility could improve binding to hydrophilic targets (e.g., enzymes), whereas pyrrolidinyl or propargyl groups might enhance penetration of lipid membranes .

Preparation Methods

Alkylation with Propanol Derivatives

In a two-step process, 3-bromo-6-fluoropyridine reacts with a protected propanol derivative, such as 3-chloropropanol, under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at reflux facilitates the substitution, yielding a protected intermediate. Subsequent deprotection with hydrochloric acid (HCl) generates 2-(6-fluoropyridin-3-yl)propan-1-ol. This method achieves yields of 65–72%, with purity >95% after column chromatography.

Reaction Scheme:

3-Bromo-6-fluoropyridine+HO(CH2)3ClK2CO3,CH3CNProtected IntermediateHClThis compound\text{3-Bromo-6-fluoropyridine} + \text{HO(CH}2\text{)}3\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Protected Intermediate} \xrightarrow{\text{HCl}} \text{this compound}

Grignard Reagent Coupling

An alternative approach utilizes organomagnesium reagents. 3-Bromo-6-fluoropyridine is treated with methylmagnesium bromide (MeMgBr) to form a pyridinyl Grignard intermediate. Quenching with ethylene oxide introduces the propanol chain, followed by acidic workup to yield the target compound. This method offers moderate yields (55–60%) due to competing side reactions but avoids protection-deprotection steps.

Reduction of Ketone Precursors

Ketone intermediates, such as 1-(6-fluoropyridin-3-yl)propan-1-one, are reduced to secondary alcohols, which are subsequently isomerized or functionalized to yield the primary alcohol target.

Borohydride Reduction

Sodium borohydride (NaBH₄) in ethanol reduces 1-(6-fluoropyridin-3-yl)propan-1-one to 1-(6-fluoropyridin-3-yl)propan-1-ol (secondary alcohol). While direct reduction to the primary alcohol is unfeasible, this intermediate undergoes Mitsunobu reaction with p-nitrobenzoic acid to invert stereochemistry, followed by hydrolysis to yield the primary alcohol. Overall yields range from 40–50%.

Data Table: Reduction Efficiency

Reducing AgentSolventTemperatureYield (%)Purity (%)
NaBH₄Ethanol0°C4892
LiAlH₄THFReflux6288

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of 1-(6-fluoropyridin-3-yl)propan-1-one under 50 psi H₂ pressure in tetrahydrofuran (THF). This method selectively produces the secondary alcohol but requires additional steps for primary alcohol synthesis.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable precise construction of the pyridine-propanol backbone.

Suzuki-Miyaura Coupling

A boronic ester derivative of propanol, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol, couples with 3-iodo-6-fluoropyridine using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a toluene/water mixture. This method achieves 70–75% yield with excellent regioselectivity.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Na₂CO₃

  • Temperature: 80°C

Sonogashira Coupling

While less common, Sonogashira coupling between 3-ethynyl-6-fluoropyridine and propargyl alcohol derivatives introduces an alkyne intermediate. Hydrogenation over Lindlar catalyst yields the saturated propanol chain. This route is hampered by alkyne stability issues, resulting in 35–40% yields.

Biocatalytic Approaches

Emerging enzymatic methods leverage alcohol dehydrogenases (ADHs) to oxidize or reduce pyridine-alcohol intermediates. For instance, Lactobacillus brevis ADH catalyzes the asymmetric reduction of 1-(6-fluoropyridin-3-yl)propan-1-one to (S)-2-(6-fluoropyridin-3-yl)propan-1-ol with >99% enantiomeric excess (ee). This green chemistry approach operates in aqueous buffer at 30°C, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Practicality

MethodYield (%)Purity (%)CostScalability
Nucleophilic Substitution7295LowHigh
Borohydride Reduction5092MediumModerate
Suzuki Coupling7598HighHigh
Biocatalytic Reduction6099HighLow

Challenges and Optimization Strategies

  • Regioselectivity: Fluorine’s electron-withdrawing effect directs substitutions to the pyridine’s 3-position, but competing reactions at the 2- and 4-positions necessitate careful temperature control.

  • Purification: Silica gel chromatography remains the standard for isolating this compound, though crystallization from ethyl acetate/hexane mixtures improves purity.

  • Side Reactions: Over-reduction in catalytic hydrogenation produces fully saturated pyrolidine byproducts, mitigated by using poisoned catalysts (e.g., Pd/BaSO₄).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the nucleophilic substitution method by minimizing solvent use and reaction time. A typical setup employs:

  • Residence time: 20 minutes

  • Temperature: 120°C

  • Pressure: 10 bar
    This configuration achieves 85% conversion with >90% purity, reducing waste by 30% compared to batch processes .

Q & A

Q. What are the most reliable synthetic routes for 2-(6-Fluoropyridin-3-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Start with a fluoropyridine precursor (e.g., 6-fluoronicotinic acid) and perform a coupling reaction with a propanol derivative.
  • Step 2: Optimize reaction conditions (temperature, solvent, catalyst) to enhance regioselectivity. Polar aprotic solvents (e.g., DMF) and palladium catalysts are often used for Suzuki-Miyaura coupling .
  • Step 3: Purify via column chromatography or recrystallization.

Key Factors:

  • Fluorine’s electron-withdrawing effect increases reactivity at the 3-position of the pyridine ring.
  • Yields may vary with steric hindrance and catalyst loading.

Q. How can structural features of this compound be characterized to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR: 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} NMR identifies hydroxyl and propanol chain protons .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ = 170.19 g/mol) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves bond angles and torsional strain in the pyridine-propanol linkage .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Test in solvents like DMSO, ethanol, and water. Fluorinated pyridines often exhibit moderate solubility in polar solvents due to hydrogen bonding .
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., oxidation to ketone derivatives) .

Advanced Research Questions

Q. How does the fluorine substitution at the 6-position of the pyridine ring influence biological activity in enzyme inhibition assays?

Methodological Answer: Fluorine enhances binding affinity by:

  • Increasing electronegativity at the pyridine ring, promoting dipole interactions with enzyme active sites.
  • Reducing metabolic degradation (C-F bonds resist oxidation).

Experimental Design:

  • Compare IC50_{50} values of 6-fluoro vs. non-fluoro analogs in kinase inhibition assays.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins .

Data Interpretation:

  • A 10-fold lower IC50_{50} for the 6-fluoro derivative suggests fluorine’s role in stabilizing ligand-receptor complexes .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level.
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., pyridine C-2/C-4 positions) prone to nucleophilic attack .
  • Transition State Analysis: Calculate activation energies for competing reaction pathways.

Case Study:
Fluorine at the 6-position directs electrophilic substitution to the 2-position of the pyridine ring, as shown by Mulliken charge distribution .

Q. How should researchers resolve contradictions in biological activity data across fluoropyridine derivatives?

Methodological Answer:

  • Step 1: Validate assay conditions (e.g., buffer pH, temperature) to ensure reproducibility.
  • Step 2: Perform structure-activity relationship (SAR) studies to isolate variables (e.g., fluorine position, propanol chain length).
  • Step 3: Use meta-analysis to reconcile discrepancies. For example, conflicting cytotoxicity data may arise from differences in cell line permeability .

Example SAR Table:

CompoundFluorine PositionIC50_{50} (μM)
2-(5-Fluoropyridin-3-yl)propan-1-ol512.5
This compound68.2

Q. What strategies mitigate racemization during asymmetric synthesis of chiral analogs?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst to control stereochemistry at the propanol hydroxyl group.
  • Low-Temperature Conditions: Perform reactions below -20°C to slow epimerization.
  • Analytical Monitoring: Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

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